Tert-butyl 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate
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Overview
Description
Tert-butyl 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate is a chemical compound with the molecular formula C13H24N2O3. It is known for its unique spirocyclic structure, which includes an oxygen and nitrogen atom within the ring system. This compound is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate typically involves the reaction of N-benzyl-4-piperidone with tert-butyl chloroformate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Tert-butyl 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
- Tert-butyl 1-oxa-4,9-diazaspiro[5.6]dodecane-9-carboxylate
- Tert-butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate
Uniqueness
Tert-butyl 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate is unique due to its specific spirocyclic structure, which includes both oxygen and nitrogen atoms. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H26N2O3 |
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Molecular Weight |
270.37 g/mol |
IUPAC Name |
tert-butyl 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-9-10-18-14(11-16)5-7-15(4)8-6-14/h5-11H2,1-4H3 |
InChI Key |
GFQGOZCCJUMBHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2(C1)CCN(CC2)C |
Origin of Product |
United States |
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